Triethyl 2-chloro-2-phosphonoacetate
Overview
Description
Triethyl 2-chloro-2-phosphonoacetate is a chemical compound with the molecular formula C8H16ClO5P . It is commonly used in laboratory settings and in the manufacture of other substances .
Synthesis Analysis
This compound is used as a reagent in the synthesis of isotope labelled Mutagen X (MX), a chlorinated furanone that accounts for a significant portion of the mutagenic activity of drinking water . It’s also involved in the synthesis of purine nucleoside derivatives containing a halogen atom and Horner-Wadsworth-Emmons reactions .Molecular Structure Analysis
The molecular structure of Triethyl 2-chloro-2-phosphonoacetate is represented by the formula (C2H5O)2P(O)CH(Cl)CO2C2H5 . It has a molecular weight of 258.64 .Chemical Reactions Analysis
Triethyl 2-chloro-2-phosphonoacetate is involved in various chemical reactions. For instance, it is used in the synthesis of purine nucleoside derivatives containing a halogen atom, Horner-Wadsworth-Emmons reactions, scale-up production of bacterial topoisomerase inhibitors, synthesis of galbonolide derivatives, and stereoselective Horner reaction for the preparation of vinylogous peptides .Physical And Chemical Properties Analysis
Triethyl 2-chloro-2-phosphonoacetate appears as a clear colorless to pale yellow liquid . It has a density of 1.21 g/mL at 25 °C . The boiling point is 93-95ºC at 0.01 mmHg . The refractive index is 1.446 .Scientific Research Applications
Microwave-Accelerated McKenna Synthesis of Phosphonic Acids
Scientific Field
This application is in the field of Organic Synthesis and Chemical Biology .
Application Summary
Triethyl 2-chloro-2-phosphonoacetate is used in the Microwave-Accelerated McKenna Synthesis of Phosphonic Acids. Phosphonic acids are important organophosphorus compounds found in various domains such as chemical biology, medicine, materials, and more .
Methods of Application
The synthesis involves silyldealkylation of dialkyl methylphosphonates with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol. This method was introduced by McKenna and has been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .
Results or Outcomes
The outcome of this reaction is the formation of phosphonic acids.
Preparation of Acyclic Nucleoside Phosphonates
Application Summary
Triethyl 2-chloro-2-phosphonoacetate is used in the preparation of acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .
Methods of Application
The preparation of ANPs typically involves the reaction of Triethyl 2-chloro-2-phosphonoacetate with a suitable nucleoside precursor in the presence of a catalyst. The reaction is accelerated using microwave irradiation, a method known as Microwave-Accelerated McKenna Synthesis .
Results or Outcomes
The outcome of this reaction is the formation of an acyclic nucleoside phosphonate. In all cases, Microwave-Accelerated McKenna Synthesis dramatically accelerated quantitative silyldealkylation compared to conventional heating and was highly chemoselective .
Safety And Hazards
Triethyl 2-chloro-2-phosphonoacetate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and not to ingest . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
ethyl 2-chloro-2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDXCIMROXIFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394079 | |
Record name | Triethyl 2-chloro-2-phosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 2-chloro-2-phosphonoacetate | |
CAS RN |
7071-12-7 | |
Record name | Triethyl 2-chloro-2-phosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 2-chloro-2-phosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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